

Strategies to reduce off-target effects of phenylpiperazine derivatives

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Compound of Interest

Compound Name: 1-Phenyl-4-(4-pyridinyl)piperazine

Cat. No.: B080489

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Technical Support Center: Phenylpiperazine Derivatives

This guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate the off-target effects of phenylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target interactions observed with phenylpiperazine derivatives?

Phenylpiperazine derivatives are known for their promiscuity, often interacting with a range of G-protein coupled receptors (GPCRs) beyond the intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1][2][3][4] For example, many compounds designed for 5-HT1A receptors also show significant affinity for α 1-adrenergic receptors.[1] Additionally, interactions with ion channels, such as the hERG channel, are a common concern that can lead to cardiotoxicity.

Q2: How can I predict potential off-target effects of my compound in silico?

Before beginning costly experimental assays, computational methods can provide valuable insights into a compound's potential off-target profile. These approaches use curated



databases of known drug-target interactions to predict a compound's activity based on its chemical structure.[5]

- Similarity-Based Methods: These tools compare your molecule to a database of compounds with known off-target activities. 2D and 3D similarity searches can identify potential liabilities early on.
- Pharmacophore Modeling: This involves creating a 3D model of the features required for binding to a known off-target (e.g., the hERG channel) and screening your compound against it.
- Molecular Docking: Docking your compound into the crystal structures of common off-targets (like various 5-HT or adrenergic receptor subtypes) can help predict binding affinity and identify key interactions to disrupt.[6]

Q3: What is a good starting point for experimentally profiling the selectivity of a new phenylpiperazine derivative?

A tiered approach is most efficient. Start with broad screening panels and then move to more focused assays.

- Broad Off-Target Screening: Use a commercially available off-target panel, such as the Psychoactive Drug Screening Program (PDSP) or similar services, which screen your compound against a wide range of receptors, ion channels, and transporters at a fixed concentration (e.g., 10 μM).[2] This provides a broad overview of potential liabilities.
- Dose-Response Assays: For any "hits" identified in the initial screen, perform concentrationresponse assays to determine the binding affinity (Ki) or functional activity (IC50/EC50). This quantifies the potency of the off-target interaction.
- Orthogonal Assays: Confirm key off-target hits using a different assay format. For example, if an off-target interaction was identified in a radioligand binding assay, confirm it with a cellbased functional assay (e.g., calcium flux, cAMP).

Troubleshooting Guides



Problem 1: My compound has high affinity for the intended target but also binds strongly to an undesired receptor (e.g., α 1-adrenergic or 5-HT2A receptor).

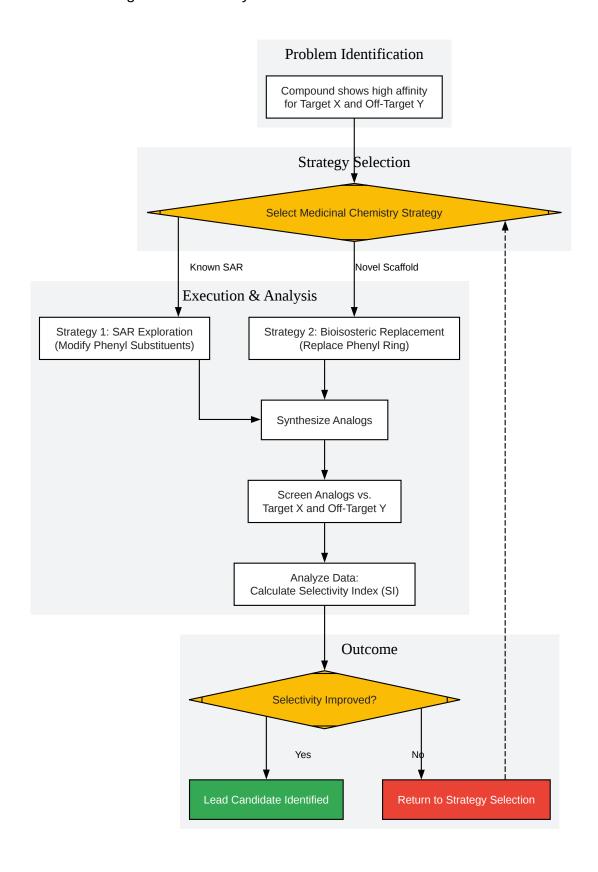
This is a common issue of poor selectivity. The goal is to introduce structural modifications that decrease affinity for the off-target receptor while maintaining or improving affinity for the primary target.

Suggested Strategies & Solutions:

- Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the phenyl ring. The position and electronic properties of these substituents can drastically affect selectivity.[1]
 - Ortho/Meta/Para Substitution: A comparative study on hydantoin-phenylpiperazines showed that the meta position on the phenyl ring is particularly important for differentiating between 5-HT1A and α1 receptor affinity. The α1 receptor is more sterically constrained in this region compared to the 5-HT1A receptor.[1]
 - Electron-donating vs. Electron-withdrawing groups: Introducing electron-withdrawing groups (e.g., Cl, F, CF3) or electron-donating groups (e.g., OCH3, CH3) can alter electrostatic interactions with the receptor binding pocket.[7][8]
- Bioisosteric Replacement: Replace the phenyl ring with a different aromatic or non-aromatic group to alter the compound's properties while retaining key binding interactions.[9][10]
 Bioisosteric replacement can improve selectivity, enhance metabolic stability, and reduce lipophilicity.[11]
 - Phenyl Ring to Heterocycle: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine, thiazole) can introduce new hydrogen bond donors/acceptors and change the electronic distribution, potentially disfavoring binding at the off-target.[4][10]
 - Phenyl Ring to Saturated Ring: In some cases, replacing the phenyl ring with a saturated or partially saturated ring (e.g., cyclohexane, piperidine) can reduce off-target effects by removing aromatic interactions like pi-stacking.[10]



Workflow for Addressing Poor Selectivity



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Caption: Workflow for improving compound selectivity.

Problem 2: My compound is potent, but initial screens show potential for cardiotoxicity (hERG inhibition).

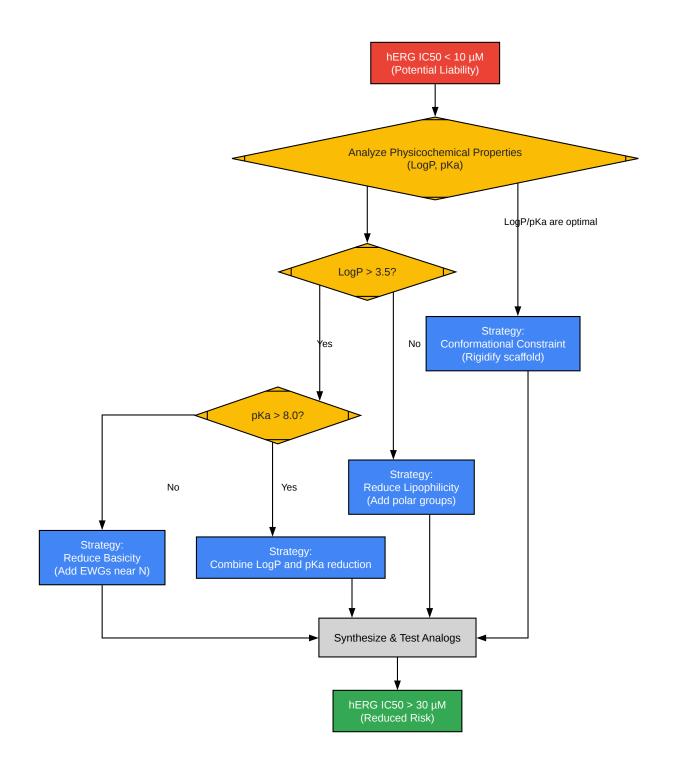
hERG channel affinity is a major reason for drug candidate failure. It is often driven by specific structural features common in piperazine-containing molecules, namely the presence of a basic nitrogen atom and lipophilic aromatic groups.

Suggested Strategies & Solutions:

- Reduce Lipophilicity: High lipophilicity (LogP) is strongly correlated with hERG binding.
 Reduce the overall lipophilicity of the molecule.
 - Replace lipophilic substituents on the phenyl ring (e.g., -CF3, -Cl) with more polar ones (e.g., -OH, -NH2, small amides).
 - Introduce polar atoms into alkyl chains.
- Modulate Basicity (pKa): The basicity of the piperazine nitrogen is a key driver of hERG affinity.
 - Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A pKa below 7.5 is often desired.
 - Replacing hydrogen with fluorine on carbons adjacent to the nitrogen can effectively reduce basicity.[12]
- Disrupt Key Pharmacophore Features: Block or remove interactions with key residues in the hERG channel pore (e.g., Tyr652, Phe656).
 - Introduce steric bulk near the basic nitrogen to prevent the cation-pi interaction with Tyr652.
 - Rigidify the molecule using strategies like creating rigid analogs to lock it into a conformation that is unfavorable for hERG binding.[13]



Decision Tree for Mitigating hERG Risk



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Caption: Decision tree for selecting a hERG mitigation strategy.

Data Presentation: SAR for Selectivity

The following table summarizes fictional data illustrating how modifications to a phenylpiperazine scaffold can impact affinity and selectivity between a primary target (Target A) and a common off-target (α1-Adrenergic Receptor).

Compound	R-group (para- position)	Target A K _i (nM)	α1-Adrenergic Kι (nM)	Selectivity Index (SI = K _i α ₁ / K _i Target A)
1 (Parent)	-H	15	45	3
2a	-OCH₃	12	240	20
2b	-Cl	18	60	3.3
2c	-CF₃	25	95	3.8
2d	-C(O)NH ₂	20	> 1000	> 50

This table demonstrates that adding a bulky, polar hydrogen-bond donor (Amide, 2d) or an electron-donating group (Methoxy, 2a) at the para-position significantly reduced affinity for the α_1 -adrenergic receptor, thereby improving the selectivity index.

Experimental Protocols Protocol 1: Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of a phenylpiperazine derivative for a target of interest (e.g., 5-HT1A receptor) and an off-target (e.g., D2 receptor).[2]

Materials:



- Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT1A).
- Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).[2]
- Non-specific binding control (a high concentration of a known, non-labeled ligand).
- Test compound (phenylpiperazine derivative) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- 96-well filter plates and vacuum manifold.
- · Scintillation counter and scintillation fluid.

Methodology:

- Preparation: Prepare serial dilutions of your test compound in the assay buffer.
- Reaction Mixture: In each well of the 96-well plate, add:
 - 50 μL of assay buffer (for total binding) OR 50 μL of non-specific control ligand (for non-specific binding) OR 50 μL of test compound dilution.
 - 50 μL of the specific radioligand at a concentration near its Kd.
 - 100 μL of the cell membrane preparation.
- Incubation: Incubate the plate at room temperature (or other optimized temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash each filter rapidly with ice-cold assay buffer (e.g., 3 x 200 μL) to remove any remaining unbound radioligand.



- Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding Non-specific binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

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